molecular formula C16H19BrN2O4 B1452832 Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219391-50-0

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1452832
CAS No.: 1219391-50-0
M. Wt: 383.24 g/mol
InChI Key: BXDCLQYTQKBVSX-UHFFFAOYSA-N
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Description

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound featuring a piperazine ring substituted with a 2-bromoacetyl group and an acetic acid esterified with a phenethyl group. The phenethyl ester enhances lipophilicity, facilitating membrane permeability, while the piperazine core may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

2-phenylethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c17-11-14(20)19-8-7-18-16(22)13(19)10-15(21)23-9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDCLQYTQKBVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperazinyl Intermediates

Piperazine derivatives serve as the core scaffold. A common method for preparing substituted piperazines involves nucleophilic substitution of piperazine with alkyl or acyl halides under reflux in an inert atmosphere using solvents such as tetrahydrofuran (THF).

Typical procedure for 1-(2-phenylethyl)piperazine (a related intermediate):

  • Anhydrous piperazine is dissolved in THF under reflux.
  • Benzyl chloride (or a related halide) is added dropwise.
  • The mixture is refluxed for several hours (e.g., 4 hours) with monitoring by thin-layer chromatography (TLC).
  • After reaction completion, the mixture is cooled and filtered to remove excess piperazine.
  • The organic phase is extracted, dried, and purified by silica gel column chromatography using dichloromethane (DCM) and methanol mixtures with triethylamine as modifier to isolate the pure product.

This method yields substituted piperazines with high purity and good yields (~72%).

Introduction of the 2-Bromoacetyl Group

The selective acylation of the piperazine nitrogen with 2-bromoacetyl chloride or equivalent reagents is crucial for installing the bromoacetyl substituent.

  • The piperazinyl intermediate is reacted with 2-bromoacetyl chloride in anhydrous conditions, often in the presence of a base (e.g., triethylamine) to neutralize HCl formed.
  • The reaction is typically carried out at low temperature to avoid side reactions and decomposition of sensitive keto groups.
  • The resulting 1-(2-bromoacetyl)-3-oxo-2-piperazinyl intermediate is isolated by standard aqueous workup and purification techniques.

This step requires precise stoichiometric control and monitoring to ensure monoacylation without overreaction.

Formation of Phenethyl Ester

The final step involves coupling the piperazinyl intermediate with phenethyl alcohol or its derivatives to form the ester linkage.

  • Esterification can be performed via reaction of the carboxylic acid or acyl chloride derivative of the piperazinyl intermediate with phenethyl alcohol under acidic or coupling reagent conditions.
  • Alternatively, nucleophilic substitution of a suitable leaving group on the piperazinyl acetate with phenethyl alcohol may be employed.
  • Conditions such as mild heating, use of catalysts (e.g., lipases for enzymatic esterification), or solvent-free systems can be optimized to enhance yield and selectivity.

Optimization and Reaction Conditions

While specific literature on Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is limited, insights from related ester synthesis and piperazine functionalization suggest:

Step Conditions Notes
Piperazine substitution THF, reflux, inert atmosphere 4 hours, TLC monitoring, yield ~72%
2-Bromoacetyl acylation Anhydrous, low temperature, base Controlled stoichiometry, avoid overacylation
Esterification Acid catalysis or enzymatic Mild heating or solvent-free, lipase catalysis possible

Research Findings and Data

  • Enzymatic esterification methods using immobilized lipases (e.g., Novozym® 435) have been reported for structurally related phenethyl esters, showing high conversion rates (~99%) under optimized flow rates and temperatures (~54 °C) in solvent-free systems.
  • These methods offer environmentally friendly alternatives with good operational stability for continuous production.
  • Chemical acylation and substitution reactions remain the standard for introducing bromoacetyl groups on piperazine rings, with careful pH control and purification steps to recover and recycle reagents.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Outcome/Notes
1. Piperazine substitution Piperazine, benzyl chloride, THF, reflux, inert atmosphere Formation of 1-(2-phenylethyl)piperazine intermediate, ~72% yield
2. 2-Bromoacetylation 2-Bromoacetyl chloride, base, low temp, anhydrous conditions Selective acylation on piperazine nitrogen, maintaining keto group integrity
3. Esterification Phenethyl alcohol, acid catalyst or lipase, mild heating or solvent-free Formation of phenethyl ester linkage with high conversion (up to 99% in enzymatic methods)

Mechanism of Action

The mechanism of action of Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s bromine atom is particularly reactive, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins .

Comparison with Similar Compounds

Esters with Varying Alkyl/Aryl Chains

Compounds sharing the 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate core but differing in ester groups exhibit distinct physicochemical and biological properties:

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties Source
Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate Phenethyl (C₈H₉O) C₁₉H₂₂BrN₂O₅ 453.29 g/mol High lipophilicity; potential for aromatic interactions
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate Propyl (C₃H₇O) C₁₃H₁₈BrN₂O₅ 379.20 g/mol Increased hydrophilicity; shorter half-life
Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate Dodecyl (C₁₂H₂₅O) C₂₄H₄₀BrN₂O₅ 549.50 g/mol Extreme lipophilicity; slow metabolic clearance
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (BI17612) 2-Methoxyethyl (C₃H₇O₂) C₁₃H₁₉BrN₂O₆ 411.20 g/mol Balanced solubility/permeability; research use

Key Findings :

  • Longer alkyl chains (e.g., dodecyl) significantly increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • The phenethyl group’s aromatic ring may facilitate π-π stacking interactions with biological targets .
  • 2-Methoxyethyl esters (e.g., BI17612) improve solubility via ether oxygen hydrogen bonding, making them suitable for in vitro assays .

Piperazine Ring Substitutions

Variations in the substituents on the piperazine ring alter reactivity and target selectivity:

Compound Name Substituent on Piperazine Molecular Weight Key Properties Source
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate 2,4-Difluorobenzoyl (C₇H₃F₂O) 326.30 g/mol Electron-withdrawing fluorines enhance metabolic stability
Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate 3,4-Dichlorophenylsulfonyl (C₆H₃Cl₂O₂S) 412.26 g/mol Sulfonamide group increases acidity; potential protease inhibition

Key Findings :

  • Fluorinated or chlorinated aromatic substituents improve metabolic stability and target binding via hydrophobic/electrostatic interactions .

Functional Group Replacements

Replacing the bromoacetyl group modifies reactivity:

Compound Name Key Modification Molecular Weight Biological Implication Source
2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid Bromoacetyl → 3-methylbenzyl 290.33 g/mol Loss of alkylating potential; possible receptor antagonism
2-[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid Bromoacetyl → chlorofluorobenzyl 301.72 g/mol Enhanced halogen bonding; antimicrobial activity

Key Findings :

  • Removing the bromoacetyl group eliminates alkylation capacity but may redirect activity toward receptor modulation .

Biological Activity

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Structure and Synthesis

The compound is characterized by a piperazine ring, a bromoacetyl group, and an acetate moiety. The synthesis typically involves the reaction of phenethyl acetate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. This nucleophilic substitution reaction is crucial for forming the desired product while optimizing yield and purity under controlled conditions .

Chemical Structure

  • Molecular Formula : C₁₇H₂₁BrN₂O₄
  • CAS Number : 1219355-20-0

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein functions. The bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions with amino acids .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown comparable cytotoxicity to doxorubicin, a standard anticancer drug, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory and Antiviral Activities

The compound's structural characteristics suggest possible anti-inflammatory and antiviral activities. The presence of the piperazine ring is often associated with various pharmacological effects, including inhibition of inflammatory mediators and viral replication processes .

In Vitro Studies

In vitro assays have demonstrated that derivatives of similar compounds can inhibit the growth of cancer cells effectively. For example, studies involving molecular docking have highlighted the ability of these compounds to bind to DNA topoisomerase II complexes, which are critical targets in cancer therapy .

Stability and Solubility

Comprehensive stability studies and solubility tests are essential for understanding the compound's behavior in biological systems. These tests help elucidate its pharmacokinetic properties and potential therapeutic applications .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for further modifications that may enhance its biological activity .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundPiperazine ring, bromoacetyl groupAnticancer, anti-inflammatory
Phenethyl acetateSimpler esterLimited biological activity
2-Bromoacetyl piperazineLacks phenethyl moietyModerate activity
Phenethyl piperazineLacks bromoacetyl functionalityLimited activity

Q & A

Q. What are the recommended synthetic routes for Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperazinyl core via condensation of bromoacetyl chloride with a pre-functionalized piperazine derivative.
  • Step 2 : Esterification of the intermediate with phenethyl alcohol under acidic or coupling reagent conditions (e.g., DCC/DMAP).
  • Purification : Column chromatography using silica gel with a gradient eluent system (e.g., ethyl acetate/hexane) is recommended to isolate the product . Recrystallization from methanol or ethanol can further enhance purity .
  • Critical Tip : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm final structure using 1H^{1}\text{H}-NMR (e.g., characteristic peaks at δ 1.2–1.4 ppm for ester methyl groups and δ 3.5–4.2 ppm for piperazine protons) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve the bromoacetyl group (δ ~3.8 ppm for CH2_2Br) and ester linkages .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H]+^+ ~428.1 Da).
  • Stability Testing : Perform accelerated degradation studies under varying pH and temperature conditions, analyzed via HPLC-UV .

Advanced Research Questions

Q. How does the bromoacetyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The bromoacetyl group acts as an electrophilic site, enabling covalent binding to nucleophiles (e.g., thiols in enzyme active sites).

  • Mechanistic Insight : The reaction proceeds via an SN_\text{N}2 mechanism, where bromide acts as a leaving group. Kinetic studies using stopped-flow techniques can quantify reaction rates with model nucleophiles (e.g., glutathione) .
  • Experimental Design : Use 19F^{19}\text{F}-NMR or fluorescence quenching to track adduct formation in real time .

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT-based tools like Gaussian) to identify discrepancies in peak assignments .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing labile protons with 2H^2\text{H}) to simplify splitting patterns in crowded spectral regions .
  • Crystallographic Refinement : Use SHELXL’s restraints and constraints to address disordered regions in X-ray structures .

Q. How can researchers investigate the compound’s biological target interactions?

  • Affinity Chromatography : Immobilize the compound on a solid support to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., proteases or kinases) to determine Kd_\text{d} values .
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with proposed targets (e.g., piperazine ring hydrogen bonding with active-site residues) using software like GROMACS .

Methodological Notes

  • Avoiding Common Pitfalls : Ensure anhydrous conditions during bromoacetyl group introduction to prevent hydrolysis .
  • Data Reproducibility : Report detailed chromatographic conditions (column type, mobile phase ratios) and NMR acquisition parameters (solvent, temperature) .

For further validation, cross-reference synthetic protocols with intermediates described in ethyl 2-(3-oxo-2-piperazinyl)acetate studies and piperazine-derived crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Reactant of Route 2
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Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.